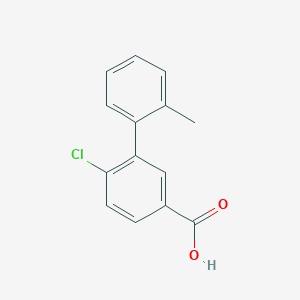
4-Chlor-3-(2-methylphenyl)benzoesäure
Übersicht
Beschreibung
4-Chloro-3-(2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2 . It has a molecular weight of 246.69 . The IUPAC name for this compound is 6-chloro-2’-methyl [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-(2-methylphenyl)benzoic acid is 1S/C14H11ClO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) . The InChI key is GZGJWYGJMXLWNZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Chloro-3-(2-methylphenyl)benzoic acid is a white solid .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Nichtsteroidale Antirheumatika (NSAR)
4-Chlor-3-(2-methylphenyl)benzoesäure: ist strukturell verwandt mit Tolfenaminsäure, einem bekannten NSAR . Es kann auf seine potenziellen entzündungshemmenden Eigenschaften untersucht werden durch:
- Biochemische Pathway-Analyse: Untersuchung seiner Rolle bei der Hemmung der Prostaglandinsynthese, einem Schlüsselweg bei Entzündungen .
- Krebsforschung: Erforschung seiner Auswirkungen auf die Apoptose in Krebszellen, insbesondere bei Kopf- und Halskrebs .
Analytische Chemie: Polymorphismusstudien
Der enge Verwandte der Verbindung, Tolfenaminsäure, zeigt Polymorphismus . Forschung kann an This compound durchgeführt werden, um:
Safety and Hazards
The safety data sheet for 4-Chloro-3-(2-methylphenyl)benzoic acid indicates that it is hazardous . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product . It is also advised to wear protective gloves, eye protection, and face protection .
Wirkmechanismus
Target of Action
It is structurally similar to tolfenamic acid , which is known to inhibit cyclooxygenases (EC 1.14.99.1) and pantothenate kinase (EC 2.7.1.33) . These enzymes play crucial roles in inflammation and energy metabolism, respectively.
Mode of Action
Based on its structural similarity to tolfenamic acid , it may also act as an inhibitor of cyclooxygenases and pantothenate kinase . This inhibition could lead to a decrease in the production of prostaglandins (involved in inflammation) and coenzyme A (involved in energy metabolism).
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-3-(2-methylphenyl)benzoic acid are likely related to inflammation and energy metabolism, given its potential targets . Inhibition of cyclooxygenases would disrupt the synthesis of prostaglandins, affecting inflammatory responses. Inhibition of pantothenate kinase would affect the synthesis of coenzyme A, impacting various metabolic pathways.
Result of Action
If it acts similarly to tolfenamic acid , it may have anti-inflammatory effects due to the inhibition of prostaglandin synthesis. It may also impact energy metabolism due to the inhibition of coenzyme A synthesis.
Biochemische Analyse
Biochemical Properties
4-Chloro-3-(2-methylphenyl)benzoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cyclooxygenases (COX), which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, 4-Chloro-3-(2-methylphenyl)benzoic acid can reduce the formation of prostaglandins, which are mediators of inflammation and pain . Additionally, this compound has been shown to interact with pantothenate kinase, an enzyme involved in coenzyme A biosynthesis .
Cellular Effects
4-Chloro-3-(2-methylphenyl)benzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those related to inflammation and apoptosis. By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby modulating inflammatory responses in cells . Furthermore, 4-Chloro-3-(2-methylphenyl)benzoic acid has been shown to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 4-Chloro-3-(2-methylphenyl)benzoic acid involves its interaction with specific biomolecules. The compound binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain. Additionally, 4-Chloro-3-(2-methylphenyl)benzoic acid can promote the degradation of transcription factors involved in the synthesis of β-amyloid precursor protein, thereby reducing the formation of amyloid plaques associated with neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3-(2-methylphenyl)benzoic acid can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to 4-Chloro-3-(2-methylphenyl)benzoic acid can lead to sustained inhibition of COX enzymes and persistent anti-inflammatory effects . The compound’s stability and efficacy may be influenced by factors such as temperature, pH, and storage conditions.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-(2-methylphenyl)benzoic acid in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and analgesic properties without significant adverse effects . At higher doses, it may cause toxicity and adverse reactions, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where the therapeutic benefits are maximized at specific dosage ranges, beyond which the risk of toxicity increases.
Metabolic Pathways
4-Chloro-3-(2-methylphenyl)benzoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and hydroxylation of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolites are then excreted via the kidneys.
Transport and Distribution
Within cells and tissues, 4-Chloro-3-(2-methylphenyl)benzoic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues, including the liver and kidneys . Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 4-Chloro-3-(2-methylphenyl)benzoic acid is primarily within the cytoplasm and organelles involved in its metabolism . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be influenced by its localization, as it interacts with enzymes and biomolecules within these subcellular regions.
Eigenschaften
IUPAC Name |
4-chloro-3-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-4-2-3-5-11(9)12-8-10(14(16)17)6-7-13(12)15/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGJWYGJMXLWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680868 | |
| Record name | 6-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-09-8 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 6-chloro-2′-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261969-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



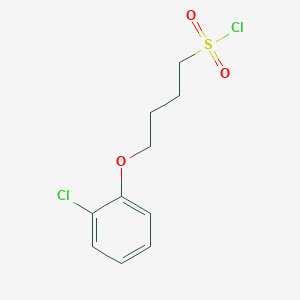

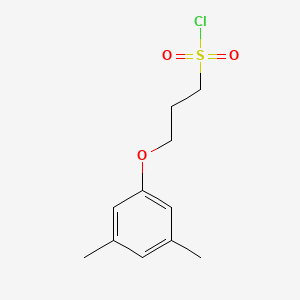


![3-[2-(Thiophen-3-yl)ethoxy]aniline](/img/structure/B1454649.png)

![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)
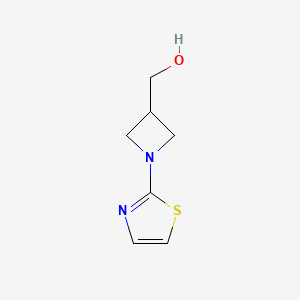

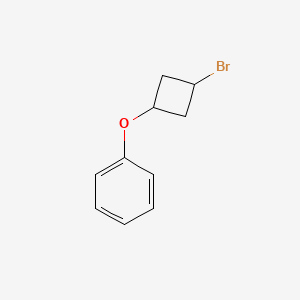
![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)

